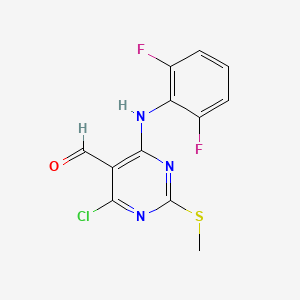
4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: Chlorination, fluorination, and methylthio substitution are introduced through specific reagents and conditions.
Aldehyde Formation: The carbaldehyde group is introduced via formylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the aldehyde group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific biological pathways.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine
- 4-Chloro-6-((2,6-difluorophenyl)amino)pyrimidine-5-carbaldehyde
Uniqueness
The presence of the methylthio group and the specific substitution pattern on the pyrimidine ring may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H8ClF2N3OS |
|---|---|
Poids moléculaire |
315.73 g/mol |
Nom IUPAC |
4-chloro-6-(2,6-difluoroanilino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H8ClF2N3OS/c1-20-12-17-10(13)6(5-19)11(18-12)16-9-7(14)3-2-4-8(9)15/h2-5H,1H3,(H,16,17,18) |
Clé InChI |
ISFYYZGFGBMCMW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(C(=N1)Cl)C=O)NC2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















